4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. It is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 5th position of the pyrrolo[3,2-d]pyrimidine ring. The compound has gained attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
The compound's significance is highlighted in various studies and patent applications, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients. For instance, it is noted for its role in the synthesis of drugs like ruxolitinib and tofacitinib, which are used for treating conditions such as rheumatoid arthritis and certain cancers .
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine falls under the category of nitrogen-containing heterocycles. Its molecular formula is , with a molecular weight of approximately 167.6 g/mol . The compound is classified based on its structural features and reactivity, making it an important subject of study in organic chemistry and pharmacology.
The synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under specific conditions, often utilizing microwave irradiation to enhance efficiency and yield.
A common synthetic route includes the reaction of 4-chloro-5-methylpyrimidine with suitable nitrile sources. This method has shown high yields and purity levels, making it advantageous for industrial applications. For instance, one reported synthesis achieved a yield of 93% using optimized reaction conditions. The reaction typically involves stirring the reactants under controlled temperatures and may include purification steps such as crystallization or chromatography to isolate the final product.
The molecular structure of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be represented using various notations:
The structure features a fused pyrrole and pyrimidine ring system, contributing to its chemical properties and biological activity.
The compound exhibits distinct electronic properties due to the presence of electronegative chlorine and nitrogen atoms. This influences its reactivity in various chemical reactions, making it a versatile building block in synthetic chemistry.
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The reactivity patterns are influenced by the electronic configuration of the molecule. For example, substitution reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with biological targets such as enzymes. It has been shown to inhibit DNA gyrase activity, which is crucial for bacterial DNA replication. By binding to this enzyme, the compound disrupts normal cellular processes, leading to cell death in susceptible organisms.
Research indicates that this compound may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions. Specifically, it up-regulates genes like P53 while down-regulating Bcl2, which plays a significant role in cancer therapy development.
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is typically a solid at room temperature with a melting point that varies depending on purity but generally falls within a range conducive for handling in laboratory settings.
The compound exhibits moderate solubility in organic solvents but limited solubility in water due to its hydrophobic character imparted by the aromatic ring system. Its stability can vary based on environmental conditions such as pH and temperature.
Relevant data includes:
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has significant applications in medicinal chemistry:
The synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 2839502-35-9; C₇H₇ClN₄) demands precise regiocontrol to install the chlorine and methyl groups at the C4 and N5 positions, respectively. The core pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via the Batcho-Leimgruber indole synthesis, starting from 6-methyluracil. Nitration at the C5 position generates a nitro intermediate that undergoes reductive cyclization using zinc/acetic acid, forming the bicyclic structure [4] [9]. Chlorination at C4 is achieved under harsh conditions (phenylphosphonic dichloride, reflux), leveraging the electron-deficient nature of the pyrimidine ring to replace the C4-oxo group with chlorine. Concurrently, N5-methylation requires careful pH and temperature control to prevent quaternization or ring degradation. Sodium hydride-mediated deprotonation of the pyrrole nitrogen in anhydrous THF at 0°C, followed by methyl iodide addition, yields the N5-methyl derivative with >90% regioselectivity [7]. The sequence of these reactions is critical—chlorination before methylation minimizes side reactions, as confirmed by NMR studies showing undesired C7-methylation when steps are reversed.
Table 1: Key Reagents and Conditions for Regioselective Functionalization
Reaction Step | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | C5-exclusive | 85 |
Cyclization | Zn/AcOH, 80°C | N8-C5 bond formation | 78 |
Chlorination | PhPOCl₂, reflux, 5h | C4-selective | 92 |
N5-Methylation | NaH/THF, 0°C → CH₃I, RT | N5-exclusive | 88 |
N5-Alkylation of the pyrrole nitrogen serves dual purposes: modulating metabolic stability and enhancing target binding. Unlike C-alkylation, which compromises electron delocalization, N5-alkylation maintains aromaticity while introducing steric and electronic modifications. The standard protocol involves deprotonation with sodium hydride in THF at 0°C, generating a nucleophilic N5-anion that attacks alkyl halides (e.g., benzylchloromethyl ether or toluenesulfonyl chloride) [4] [7]. Bulky substituents (e.g., benzyl or tosyl) require elevated temperatures (40–60°C) but confer significant pharmacological advantages:
Table 2: Bioactivity of N5-Alkylated Analogs Against Cancer Cell Lines
N5-Substituent | MDA-MB-231 EC₅₀ (μM) | MOLM-14 EC₅₀ (μM) | log P |
---|---|---|---|
H (Parent) | 9.7 ± 9.7 | 9.5 ± 3.1 | 1.66 |
Methyl | 6.1 ± 0.4 | Not tested | 2.10* |
Benzyloxymethyl | 6.1 ± 0.4 | Not tested | 4.95 |
Tosyl | 7.3 ± 0.8 | Not tested | 3.80* |
*Estimated values based on structural analogs [4] [9].
C7-functionalization of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine relies on palladium-catalyzed cross-coupling or electrophilic halogenation, where solvent polarity and catalyst selection dictate efficiency. For Suzuki-Miyaura arylation (e.g., installing C7-phenyl), optimal conditions use Pd(PPh₃)₄ (5 mol%) in degassed toluene/ethanol/water (4:1:1) at 85°C, achieving >85% yield [9]. Nonpolar solvents (toluene) prevent catalyst deactivation, while ethanol solubilizes boronic acids. Electrophilic bromination at C7 employs N-bromosuccinimide (NBS) in anhydrous THF at 0°C. THF’s moderate polarity facilitates NBS dissociation into Br⁺ and succinimide⁻, enabling electrophilic aromatic substitution without solvent adduct formation [9]. Crucially, the C4-chloro group remains inert under these conditions due to its lower reactivity compared to electron-rich C7-H. Catalyst-free substitutions are feasible with electron-deficient amines; for example, morpholine in DMF at 25°C displaces C4-chloro via addition-elimination, aided by DMF’s high dielectric constant (ε=36.7) stabilizing the Meisenheimer complex.
Table 3: Solvent and Catalyst Systems for Key Transformations
Reaction Type | Optimal Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|
Suzuki Coupling (C7) | Pd(PPh₃)₄, Toluene/EtOH/H₂O (4:1:1), 85°C | 85–90 | <5% homocoupling |
Electrophilic Bromination | NBS, THF, 0°C | 95 | <2% dibromide |
Amination (C4) | Morpholine, DMF, 25°C, 12h | 78 | <8% pyrrole-opening |
Purifying 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives is complicated by polar impurities (inorganic salts) and structurally similar byproducts (e.g., C7 vs. C6 brominated isomers). Column chromatography on silica gel with stepwise elution (hexane → ethyl acetate, 5–40% gradient) separates nonpolar dimers and unreacted starting materials, while reverse-phase HPLC (C18 column, methanol/water) resolves regioisomers [9] [10]. Key characterization challenges include:
Table 4: Advanced Purification Techniques and Specifications
Impurity Type | Removal Method | Acceptance Limit | Analytical Technique |
---|---|---|---|
Regioisomers | RP-HPLC (MeOH:H₂O, 65:35) | ≤0.3% | HPLC-UV/ELSD |
Residual THF/Toluene | Vacuum tray drying (50°C, 5h) | ≤500 ppm | GC-FID |
Heavy Metals | Chelation/Solvent extraction | ≤10 ppm | ICP-MS |
Water | Azeotropic distillation (toluene) | ≤0.2% | Karl Fischer titration |
Comprehensive List of Compounds
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1